molecular formula C6H5F3N2O B12823501 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone CAS No. 592555-23-2

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone

Cat. No.: B12823501
CAS No.: 592555-23-2
M. Wt: 178.11 g/mol
InChI Key: AYYNBGRYFPEPBR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the ethanone moiety imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone typically involves the reaction of trifluoroacetic acid derivatives with imidazole compounds. One common method includes the reaction of trifluoroacetic anhydride with 1-methylimidazole under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethyl alcohol derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can act as an enzyme substrate to study enzyme kinetics and mechanisms, providing insights into enzyme specificity and the role of fluorine in biological systems.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of an ethanone moiety.

    2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: This compound contains a trichloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties enhance its potential in various scientific and industrial applications.

Properties

CAS No.

592555-23-2

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C6H5F3N2O/c1-11-3-10-2-4(11)5(12)6(7,8)9/h2-3H,1H3

InChI Key

AYYNBGRYFPEPBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C(F)(F)F

Origin of Product

United States

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